molecular formula C23H35N3O4S B12700380 Einecs 282-578-6 CAS No. 84255-30-1

Einecs 282-578-6

Cat. No.: B12700380
CAS No.: 84255-30-1
M. Wt: 449.6 g/mol
InChI Key: RMTYRELLCOHJLO-RSAXXLAASA-N
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Description

Einecs 282-578-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its various applications in scientific research and industry.

Chemical Reactions Analysis

Einecs 282-578-6 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Einecs 282-578-6 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Einecs 282-578-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Einecs 282-578-6 can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique properties and reactivity make it a valuable tool for chemists, biologists, and industrial researchers.

Properties

CAS No.

84255-30-1

Molecular Formula

C23H35N3O4S

Molecular Weight

449.6 g/mol

IUPAC Name

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid;piperidine

InChI

InChI=1S/C18H24N2O4S.C5H11N/c1-12(2)11-15(18(21)22)19-25(23,24)17-10-6-7-13-14(17)8-5-9-16(13)20(3)4;1-2-4-6-5-3-1/h5-10,12,15,19H,11H2,1-4H3,(H,21,22);6H,1-5H2/t15-;/m0./s1

InChI Key

RMTYRELLCOHJLO-RSAXXLAASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCNCC1

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCNCC1

Origin of Product

United States

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